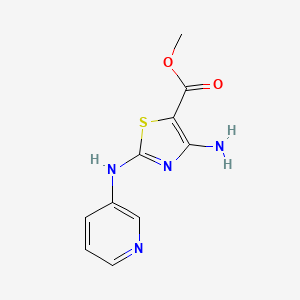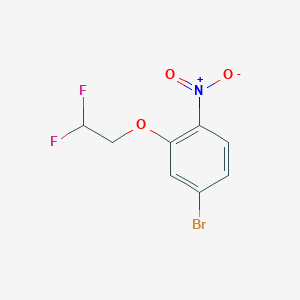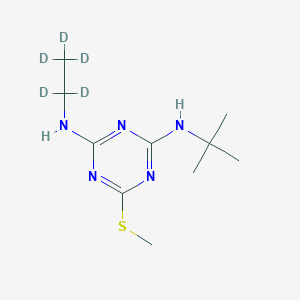
特丁嘧啶-d5
描述
Terbutryn-d5 is a stable isotope-labeled compound, specifically a deuterated form of Terbutryn. It is a selective herbicide belonging to the triazine class of compounds. The molecular formula for Terbutryn-d5 is C10H14D5N5S, and it has a molecular weight of 246.39 g/mol . This compound is primarily used in environmental analysis and testing due to its stable isotope labeling, which allows for precise and accurate measurements.
科学研究应用
Terbutryn-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Terbutryn in environmental samples.
Biology: Employed in studies investigating the uptake and metabolism of herbicides in plants.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of herbicides in biological systems.
生化分析
Biochemical Properties
Terbutryn D5 (ethyl D5) plays a significant role in biochemical reactions, particularly in the study of herbicide interactions with biological systems. It interacts with several enzymes and proteins involved in the photosynthetic electron transport chain. Specifically, Terbutryn D5 (ethyl D5) inhibits the photosystem II complex by binding to the D1 protein, thereby blocking electron transport and disrupting the photosynthetic process . This interaction is crucial for understanding the herbicidal activity and environmental impact of triazine compounds.
Cellular Effects
The effects of Terbutryn D5 (ethyl D5) on various cell types and cellular processes are profound. In photosynthetic organisms, such as algae and cyanobacteria, Terbutryn D5 (ethyl D5) inhibits photosynthesis by disrupting the electron transport chain . This leads to reduced growth rates and altered gene expression related to photosystem repair and toxin production. In non-photosynthetic cells, Terbutryn D5 (ethyl D5) can affect cellular metabolism and signaling pathways, although these effects are less well-studied.
Molecular Mechanism
At the molecular level, Terbutryn D5 (ethyl D5) exerts its effects primarily through the inhibition of the photosystem II complex. By binding to the D1 protein, it prevents the transfer of electrons from the primary electron donor to the plastoquinone pool . This inhibition disrupts the entire photosynthetic electron transport chain, leading to a cessation of ATP and NADPH production, which are essential for carbon fixation and other metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Terbutryn D5 (ethyl D5) can change over time. The compound is relatively stable, but its herbicidal activity can degrade under prolonged exposure to light and heat . Long-term studies have shown that continuous exposure to Terbutryn D5 (ethyl D5) can lead to adaptive responses in photosynthetic organisms, such as the upregulation of genes involved in stress response and photosystem repair .
Dosage Effects in Animal Models
The effects of Terbutryn D5 (ethyl D5) vary with different dosages in animal models. At low doses, the compound may have minimal impact on non-target organisms. At higher doses, Terbutryn D5 (ethyl D5) can exhibit toxic effects, including oxidative stress and disruption of metabolic processes . These effects highlight the importance of dosage control in environmental and toxicological studies.
Metabolic Pathways
Terbutryn D5 (ethyl D5) is involved in several metabolic pathways, primarily related to its role as a photosystem II inhibitor. It interacts with enzymes such as cytochrome b6f complex and plastoquinone, which are crucial components of the photosynthetic electron transport chain . The inhibition of these pathways leads to a buildup of reactive oxygen species and subsequent oxidative stress in photosynthetic organisms.
Transport and Distribution
Within cells and tissues, Terbutryn D5 (ethyl D5) is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and environmental conditions . Once inside the cell, Terbutryn D5 (ethyl D5) localizes primarily to the chloroplasts, where it exerts its inhibitory effects on the photosystem II complex .
Subcellular Localization
The subcellular localization of Terbutryn D5 (ethyl D5) is predominantly within the chloroplasts of photosynthetic organisms. The compound targets the thylakoid membranes, where the photosystem II complex is located . This specific localization is facilitated by the lipophilic nature of Terbutryn D5 (ethyl D5), allowing it to integrate into the lipid bilayer of the thylakoid membranes and interact directly with the photosystem components.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Terbutryn-d5 involves the deuteration of Terbutryn. The process typically includes the introduction of deuterium atoms into the ethyl group of Terbutryn. This can be achieved through various methods, including the use of deuterated reagents and catalysts under controlled conditions. The reaction conditions often involve the use of solvents such as acetonitrile or methanol and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of Terbutryn-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to verify the isotopic purity and concentration of the compound .
化学反应分析
Types of Reactions
Terbutryn-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures .
作用机制
Terbutryn-d5 exerts its effects by inhibiting photosynthesis in plants. It targets the photosynthetic reaction center, specifically the cytochrome c subunit, and disrupts the electron transport chain. This inhibition prevents the synthesis of essential molecules required for plant growth, ultimately leading to the death of the plant . The molecular targets involved include the reaction center proteins H, L, and M chains in photosynthetic organisms .
相似化合物的比较
Similar Compounds
Similar compounds to Terbutryn-d5 include:
Terbutryn: The non-deuterated form of the compound.
Terbuthylazine: Another triazine herbicide with similar properties.
Simazine: A triazine herbicide used for similar applications.
Uniqueness
Terbutryn-d5 is unique due to its stable isotope labeling, which allows for more precise and accurate analytical measurements. This makes it particularly valuable in environmental and biological studies where accurate quantification is essential .
属性
IUPAC Name |
2-N-tert-butyl-6-methylsulfanyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i1D3,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROINLKCQGIITA-YRYIGFSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)SC)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1409405.png)

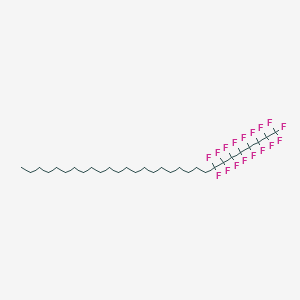
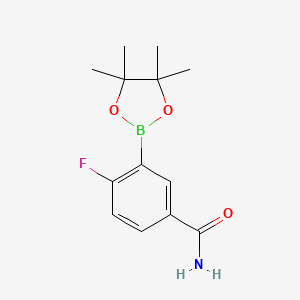
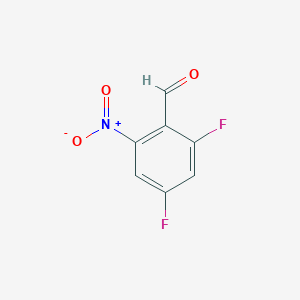
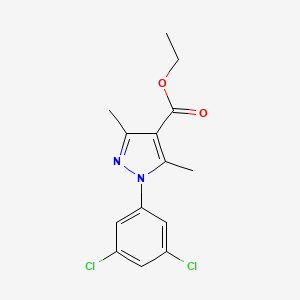
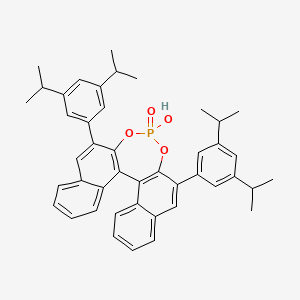
![1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B1409416.png)
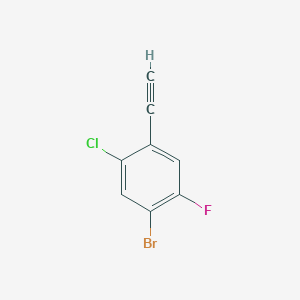
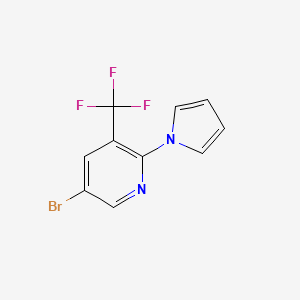
![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide](/img/structure/B1409422.png)

